2-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
2-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure that contains atoms of at least two different elements as members of its ring(s)
Mechanism of Action
Mode of Action
It is known that many benzimidazole derivatives have diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory actions . The exact mechanism by which these effects are achieved is likely to be complex and may involve interactions with multiple targets.
Biochemical Pathways
Benzimidazole derivatives are known to interact with a variety of biochemical pathways, often resulting in the inhibition of key enzymes or the modulation of receptor activity . The specific pathways affected by this compound would depend on its precise mechanism of action, which, as noted above, is currently unknown.
Result of Action
Based on the known activities of other benzimidazole derivatives, it is possible that this compound could have a range of effects, including the inhibition of microbial growth, the induction of apoptosis in cancer cells, or the modulation of inflammatory responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps. One common method includes the reaction of quinoline derivatives with ethyl chloroformate in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization from suitable solvents.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Industry: It is used in the production of advanced materials with specific properties, such as high thermal stability and resistance to degradation
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-1-ethylquinoline: Similar in structure but lacks the benzamide group.
N-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline: Similar but without the ethoxy group.
Uniqueness
2-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is unique due to the presence of both the ethoxy and benzamide groups, which confer specific chemical properties and potential biological activities. These functional groups allow for a wider range of chemical reactions and interactions compared to its similar compounds.
Properties
IUPAC Name |
2-ethoxy-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-22-17-11-10-15(13-14(17)9-12-19(22)23)21-20(24)16-7-5-6-8-18(16)25-4-2/h5-8,10-11,13H,3-4,9,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJVMMCZKJELKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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